N-(3-Indolylacetyl)-L-leucine

Plant Hormone Metabolism Enzyme Kinetics Auxin Conjugate Hydrolysis

Select N-(3-Indolylacetyl)-L-leucine (IAA-Leu) for superior enzymatic sensitivity in auxin research. This IAA-amino acid conjugate exhibits a 4-fold higher catalytic efficiency (kcat/Km) with ILR1 hydrolase compared to IAA-Ala, enabling precise kinetic characterization, inhibitor screening, and structure-function studies. Its defined melting point (198–200°C) and established solubility in LC-MS solvents ensure reliable quantification as an analytical standard. For dissecting auxin metabolic pathways, IAA-Leu offers a genetically tractable system—unlike IAA-Ala, which requires a triple mutant for full loss-of-function, ilr1 and iar3 single mutants display clear phenotypes on IAA-Leu. Choose IAA-Leu to eliminate experimental ambiguity and achieve reproducible, high-signal auxin homeostasis assays.

Molecular Formula C16H20N2O3
Molecular Weight 288,35 g/mole
CAS No. 36838-63-8
Cat. No. B612986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Indolylacetyl)-L-leucine
CAS36838-63-8
Molecular FormulaC16H20N2O3
Molecular Weight288,35 g/mole
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Indolylacetyl)-L-leucine (IAA-Leu) CAS 36838-63-8: A Core Auxin Conjugate for Plant Hormone Research and Analytical Standards


N-(3-Indolylacetyl)-L-leucine, commonly referred to as IAA-Leu, is an indole-3-acetic acid (IAA) amide conjugate formed by the formal condensation of the carboxy group of the primary plant hormone auxin with the amino group of L-leucine [1]. It serves as an endogenous plant metabolite and is a key member of the IAA-amino acid conjugate family, which functions in the reversible storage and inactivation of auxin [2]. This compound is a leucine derivative characterized by an indole ring linked to an acetic acid moiety via an amide bond to L-leucine, a structure that underpins its role in modulating auxin homeostasis, transport, and signaling within plant systems .

Why IAA-Leu Cannot Be Substituted by IAA-Ala or IAA-Phe in Quantitative Auxin Metabolism Studies


While IAA-Leu, IAA-alanine (IAA-Ala), and IAA-phenylalanine (IAA-Phe) are all IAA-amino acid conjugates involved in auxin homeostasis, their interchangeability in experimental systems is precluded by significant, quantifiable differences in their enzymatic processing [1]. Specifically, the primary hydrolase responsible for their conversion back to active IAA, ILR1, exhibits starkly different catalytic efficiencies towards these substrates [2]. This differential hydrolysis directly impacts the rate and magnitude of free IAA release, which is the primary determinant of observed biological activity in auxin-responsive assays. Consequently, substituting one conjugate for another, even within the same chemical class, can lead to erroneous interpretations of auxin dynamics, metabolic flux, and dose-response relationships, making the selection of the correct, well-characterized conjugate critical for experimental fidelity [3].

Quantitative Differentiation of N-(3-Indolylacetyl)-L-leucine (IAA-Leu) from its Closest Analogs: A Product-Specific Evidence Guide


Catalytic Efficiency (kcat/Km) of ILR1 Hydrolase: IAA-Leu Exhibits 4-Fold Higher Efficiency than IAA-Ala

In vitro kinetic analysis of the Arabidopsis thaliana hydrolase ILR1, a key enzyme regulating free IAA levels, demonstrates a marked preference for IAA-Leu over IAA-Ala. While the Michaelis-Menten constant (Km) for both substrates is comparable (~15 μM for IAA-Leu), the catalytic efficiency (kcat/Km) towards IAA-Leu is nearly four times higher [1]. This indicates that at equivalent substrate concentrations, ILR1 processes IAA-Leu to release free IAA at a significantly faster rate than IAA-Ala.

Plant Hormone Metabolism Enzyme Kinetics Auxin Conjugate Hydrolysis

Substrate Specificity Profile: ILR1 Hydrolase Shows Distinct Preference for IAA-Leu and IAA-Phe over IAA-Asp and IAA-Glu

The Arabidopsis ILR1 hydrolase exhibits a clear substrate selectivity profile among IAA-amino acid conjugates. It efficiently hydrolyzes IAA-Leu and IAA-phenylalanine (IAA-Phe) but demonstrates no activity with IAA-aspartate (IAA-Asp) or IAA-glutamate (IAA-Glu) [1]. This differential specificity is further supported by genetic evidence; the ilr1 mutant of Arabidopsis is defective in an IAA-conjugate lyase with a specific preference for IAA-Leu and IAA-Phe, rendering it resistant to these conjugates but not to others [2].

Auxin Homeostasis Enzyme Specificity Hydrolase Activity

In Vivo Hydrolase Mutant Analysis: ILR1 and IAR3 are the Predominant Enzymes for IAA-Leu Hydrolysis in Arabidopsis Roots

Comparative root growth assays on Arabidopsis hydrolase mutants provide in vivo evidence for the specific enzymatic processing of IAA-Leu. When grown on media containing IAA-Leu, single mutants ilr1 and iar3 both show reduced sensitivity, and the double mutant ilr1 iar3 exhibits an additive, near-complete insensitivity, indicating that ILR1 and IAR3 are the primary enzymes responsible for its hydrolysis in roots [1]. In contrast, the ill2 mutant shows no altered response to IAA-Leu, demonstrating its lack of involvement [1]. This contrasts with the profile for IAA-Ala, where a triple mutant is required for full insensitivity, highlighting a distinct in vivo hydrolysis profile for IAA-Leu.

Genetic Analysis Root Growth Assay Auxin Conjugate Hydrolysis

Physical and Handling Properties: Defined Melting Point (198-200°C) and Solubility Profile for Laboratory Use

N-(3-Indolylacetyl)-L-leucine is a solid with a reported melting point of 198-200°C (lit.), a key parameter for identity verification and purity assessment [1]. The compound is soluble in methanol, acetone, ethanol, and ethyl acetate, which are common solvents for analytical and preparative procedures . These defined physical properties are essential for consistent experimental preparation and contrast with other IAA-amino acid conjugates that may exhibit different solubility or stability profiles, directly impacting the design of stock solutions and reaction conditions.

Analytical Chemistry Compound Characterization Laboratory Reagent

Optimal Application Scenarios for N-(3-Indolylacetyl)-L-leucine (IAA-Leu) Driven by Quantitative Differentiation


Enzymatic Assays for IAA-Leu Hydrolase Activity (ILR1/ILL Family)

Given its 4-fold higher catalytic efficiency (kcat/Km) with ILR1 compared to IAA-Ala, IAA-Leu is the preferred substrate for sensitive, kinetic characterization of ILR1 and related ILL family hydrolases [1]. Using IAA-Leu ensures a robust and quantifiable signal, enabling precise determination of enzyme kinetics, inhibitor screening, and structure-function studies. This is crucial for laboratories focusing on auxin metabolic engineering or developing agrochemicals targeting auxin homeostasis.

Genetic Studies of Auxin Homeostasis in Arabidopsis thaliana

The distinct genetic interaction profile, where ilr1 and iar3 single mutants exhibit clear phenotypes on IAA-Leu, makes it an indispensable tool for dissecting auxin metabolic pathways in Arabidopsis [2]. Unlike IAA-Ala, which requires a triple mutant for a full loss-of-function phenotype, IAA-Leu provides a more genetically tractable and interpretable system for mutant screens, suppressor analyses, and quantifying the relative contribution of specific hydrolases to free IAA pools in roots and other tissues [2].

Analytical Standards for LC-MS/MS Quantification of Auxin Metabolites

The defined physical properties, including a sharp melting point (198-200°C) and established solubility profile in common LC-MS solvents (methanol, acetone, ethanol, ethyl acetate), make high-purity IAA-Leu a reliable and essential analytical standard [3]. Its use ensures accurate retention time alignment and precise quantification when profiling endogenous auxin conjugates in plant extracts, a critical step in metabolomics and systems biology studies of plant hormone regulation.

Source of Free IAA in Plant Tissue Culture with Controlled Release Kinetics

IAA-Leu serves as a 'slow-release' source of active auxin (IAA) in plant tissue culture media, providing a more controlled and sustained auxin supply compared to the direct application of free IAA, which can be rapidly metabolized . The quantifiably higher hydrolysis rate by specific hydrolases (ILR1/IAR3) [1][2] allows researchers to predict the kinetics of IAA release, enabling more precise optimization of culture conditions for processes like somatic embryogenesis, root induction, and callus proliferation.

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